molecular formula C7H6BrNO3S B1389530 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid CAS No. 1160474-66-7

2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid

Cat. No.: B1389530
CAS No.: 1160474-66-7
M. Wt: 264.1 g/mol
InChI Key: LWJIUZZIQCPFSM-UHFFFAOYSA-N
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Description

2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetylamino group at the 2-position, a bromine atom at the 5-position, and a carboxylic acid group at the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid typically involves multiple steps. One common method starts with the bromination of 3-thiophenecarboxylic acid to introduce the bromine atom at the 5-position. This is followed by the acetylation of the amino group at the 2-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the electrophilic substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom at position 5 undergoes substitution reactions under transition metal catalysis or basic conditions:

Reaction Type Reagents/Conditions Product Yield Key References
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF, 80°C5-Aryl-2-acetylamino-3-thiophenecarboxylic acid65–78%
AminationNH₃ (aq.), CuI, 110°C5-Amino-2-acetylamino-3-thiophenecarboxylic acid52%
MethoxylationNaOMe, CuI, DMSO, 100°C5-Methoxy-2-acetylamino-3-thiophenecarboxylic acid60%

Mechanistic Notes :

  • Bromine’s electron-withdrawing effect activates the thiophene ring for palladium-catalyzed cross-couplings (e.g., Suzuki) .

  • Copper-mediated reactions proceed via a radical or σ-complex mechanism under elevated temperatures .

Carboxylic Acid Derivitization

The carboxylic acid group participates in esterification, amidation, and acid chloride formation:

Reaction Type Reagents/Conditions Product Yield Key References
EsterificationSOCl₂, MeOH, RTMethyl 2-acetylamino-5-bromo-3-thiophenecarboxylate89%
Amide FormationHATU, DIPEA, R-NH₂, DMF, RT2-Acetylamino-5-bromo-3-thiophenecarboxamide75%
Acid Chloride Synthesis(COCl)₂, DMF (cat.), CH₂Cl₂, 0°C2-Acetylamino-5-bromo-3-thiophenecarbonyl chloride95%

Critical Data :

  • Esterification with SOCl₂/MeOH achieves near-quantitative conversion due to the acid’s high electrophilicity .

  • Amidation with HATU minimizes racemization compared to EDCI/HOBt .

Acetyl Amino Group Modifications

The acetyl group undergoes hydrolysis or replacement:

Reaction Type Reagents/Conditions Product Yield Key References
Acidic Hydrolysis6M HCl, reflux, 6h2-Amino-5-bromo-3-thiophenecarboxylic acid85%
Enzymatic DeacetylationPorcine liver esterase, pH 7.4, 37°C2-Amino-5-bromo-3-thiophenecarboxylic acid78%
AcylationR-COCl, pyridine, CH₂Cl₂, RT2-(R-carbonylamino)-5-bromo-3-thiophenecarboxylic acid60–80%

Findings :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Enzymatic methods offer regioselectivity but require optimized pH and temperature .

Ring Functionalization Reactions

The thiophene ring participates in electrophilic substitutions and oxidations:

Reaction Type Reagents/Conditions Product Yield Key References
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-2-acetylamino-5-bromo-3-thiophenecarboxylic acid45%
BrominationBr₂, FeBr₃, CH₂Cl₂, RT2-Acetylamino-3,5-dibromo-thiophenecarboxylic acid30%
OxidationKMnO₄, H₂O, 100°C2-Acetylamino-5-bromo-thiophene-3,4-dicarboxylic acid55%

Challenges :

  • Bromination at position 4 is sterically hindered by the acetyl amino and carboxylic acid groups .

  • Over-oxidation with KMnO₄ risks decarboxylation unless carefully controlled .

Scientific Research Applications

Medicinal Chemistry

2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural analogs have shown promising results in inhibiting specific enzymes involved in inflammatory pathways.

Biological Studies

The compound's ability to interact with biological macromolecules makes it suitable for studies involving:

  • Protein-Ligand Interactions : It can serve as a probe to study binding affinities and mechanisms of action against various protein targets.
  • Cellular Assays : Used in assays to evaluate cytotoxicity and cellular uptake in different cancer cell lines.

Material Science

Research has indicated that derivatives of this compound can be utilized in the development of organic semiconductors due to their electronic properties. These materials are being explored for applications in organic photovoltaics and light-emitting diodes (LEDs).

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various thiophene derivatives, including this compound. The results demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Protein Interaction Studies

In research conducted at a leading university, this compound was utilized to investigate its binding affinity to target proteins involved in cancer progression. The findings indicated that it binds effectively, altering the protein's conformation and inhibiting its activity, which is critical for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-3-thiophenecarboxylic acid: Lacks the bromine atom at the 5-position.

    5-Bromo-3-thiophenecarboxylic acid: Lacks the acetylamino group at the 2-position.

    2-Amino-5-bromo-3-thiophenecarboxylic acid: Lacks the acetyl group on the amino group.

Uniqueness

2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetylamino and bromine groups allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Biological Activity

2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, presenting data from various studies, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8BrN_O_2S. The presence of the acetylamino group and the bromine atom contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds related to thiophenecarboxylic acids exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiophene-2-carboxamide showed significant activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundActivity Against E. coli (%)Activity Against S. aureus (%)
7b (Methoxy group)86.983.3
3b (Hydroxy group)70.878.3
Ampicillin2523

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. For instance, substituted thiophene compounds were evaluated for their ability to inhibit cancer cell proliferation in vitro. These studies often utilize cancer cell lines such as HeLa and L1210 to assess the efficacy of these compounds .

One specific study highlighted that certain derivatives showed IC50 values indicating potent antiproliferative effects against selected cancer cell lines, suggesting that structural modifications play a crucial role in enhancing biological activity .

Case Study: Anticancer Efficacy
In a comparative study of various thiophene derivatives, one compound demonstrated an IC50 of 9.6 μM against human microvascular endothelial cells (HMEC-1), significantly lower than its parent compound with an IC50 of 41 μM . This illustrates the importance of structural optimization in drug design.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom may facilitate covalent bonding with nucleophilic sites on proteins, altering their function and potentially leading to therapeutic effects .

Antioxidant Activity

Antioxidant properties are crucial for compounds intended for therapeutic use as they can mitigate oxidative stress-related damage in cells. Studies have shown that thiophene derivatives exhibit varying degrees of antioxidant activity, measured using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Table 2: Antioxidant Activity Comparison

Compound% Inhibition (ABTS)
7a (Amino group)62.0
Ascorbic Acid88.44

Properties

IUPAC Name

2-acetamido-5-bromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3S/c1-3(10)9-6-4(7(11)12)2-5(8)13-6/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJIUZZIQCPFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670599
Record name 2-Acetamido-5-bromothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160474-66-7
Record name 2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160474-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-5-bromothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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